
7-Decyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Decyn-1-OL is an organic compound with the molecular formula C10H18O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a clear, colorless to pale yellow liquid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Decyn-1-OL involves the isomerization of 2-decyn-1-ol. The process typically includes the use of lithium and 1,3-diaminopropane, followed by the addition of potassium tert-butoxide. The reaction mixture is then stirred and heated, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient hoods and protective equipment is essential due to the exothermic nature of the reactions involved .
Chemical Reactions Analysis
Types of Reactions
7-Decyn-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
7-Decyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of multi-substituted cyclopropanes.
Biology: Studied for its effects on various biological systems, including its toxicity on green algae.
Industry: Used in the manufacture of fine chemicals, electroplating, and perfumery.
Mechanism of Action
The mechanism of action of 7-Decyn-1-OL involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, affecting cellular pathways and molecular structures. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyn-1-ol
- 3-Decyn-1-ol
- 5-Decyn-1-ol
- 9-Dodecyn-1-ol
Comparison
7-Decyn-1-OL is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers unique advantages in specific synthetic applications and industrial processes .
Properties
CAS No. |
69222-08-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-7-yn-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5-10H2,1H3 |
InChI Key |
ONKNSJPNHJFPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


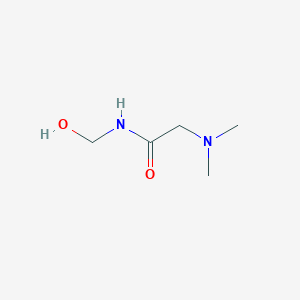
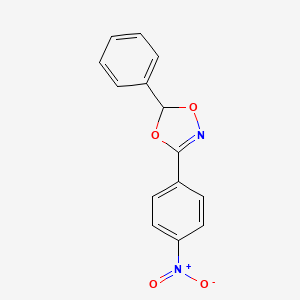
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
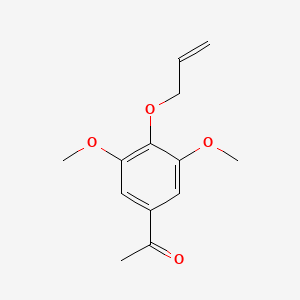
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
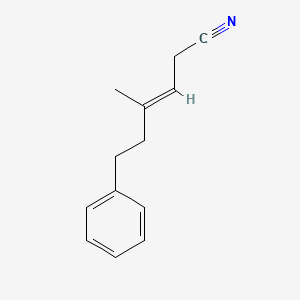
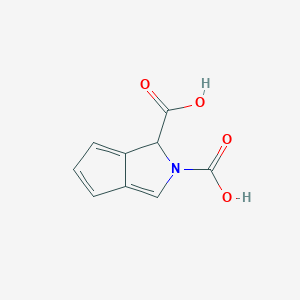
![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
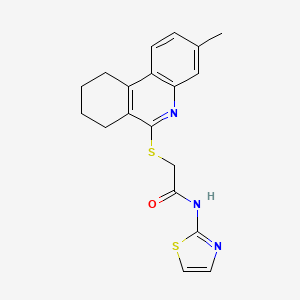
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
